molecular formula C19H17NSe B14522985 N-Benzyl-4-(phenylselanyl)aniline CAS No. 62336-68-9

N-Benzyl-4-(phenylselanyl)aniline

Cat. No.: B14522985
CAS No.: 62336-68-9
M. Wt: 338.3 g/mol
InChI Key: FVXCDNRVIAGGHU-UHFFFAOYSA-N
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Description

N-Benzyl-4-(phenylselanyl)aniline is an organoselenium compound featuring a benzylamine core substituted with a phenylselanyl (-SePh) group at the para position of the aniline ring. The phenylselanyl group distinguishes this compound from analogous derivatives with nitro, trifluoromethyl, alkoxy, or hydroxyl substituents. This article provides a detailed comparison of this compound with structurally similar compounds, emphasizing physicochemical properties, synthesis routes, and pharmacological relevance.

Properties

CAS No.

62336-68-9

Molecular Formula

C19H17NSe

Molecular Weight

338.3 g/mol

IUPAC Name

N-benzyl-4-phenylselanylaniline

InChI

InChI=1S/C19H17NSe/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)21-18-9-5-2-6-10-18/h1-14,20H,15H2

InChI Key

FVXCDNRVIAGGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(phenylselanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with sodium phenylselenolate, followed by reduction of the nitro group to an amine. The resulting 4-(phenylselanyl)aniline is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(phenylselanyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Benzyl chloride and sodium hydroxide are commonly used for benzylation reactions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: 4-(phenylselanyl)aniline.

    Substitution: Various N-substituted anilines.

Scientific Research Applications

N-Benzyl-4-(phenylselanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(phenylselanyl)aniline involves its interaction with various molecular targets and pathways. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. This can lead to modulation of signaling pathways involved in cell growth, apoptosis, and immune responses. The benzyl and aniline groups can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Observations:

  • In contrast, electron-donating groups (e.g., -OMe, -OEt) enhance ring activation .
  • Molecular Weight : The phenylselanyl substituent contributes to a higher molecular weight (338 g/mol) compared to analogues with lighter substituents (e.g., 199–251 g/mol).
  • Melting Points : Only N-Benzyl-4-nitroaniline has a reported melting point (135–137°C), likely due to strong intermolecular interactions from the nitro group .

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